(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol
CAS No.: 1215662-44-4
Cat. No.: VC2669828
Molecular Formula: C12H9F3N2O2
Molecular Weight: 270.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215662-44-4 |
|---|---|
| Molecular Formula | C12H9F3N2O2 |
| Molecular Weight | 270.21 g/mol |
| IUPAC Name | [4-[2-(trifluoromethyl)pyrimidin-4-yl]oxyphenyl]methanol |
| Standard InChI | InChI=1S/C12H9F3N2O2/c13-12(14,15)11-16-6-5-10(17-11)19-9-3-1-8(7-18)2-4-9/h1-6,18H,7H2 |
| Standard InChI Key | HLQRGXPTVRKHGP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CO)OC2=NC(=NC=C2)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1CO)OC2=NC(=NC=C2)C(F)(F)F |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
The compound exists in chemical catalogs under various product codes, including 084184-1G from Matrix Scientific, suggesting its availability for research and development applications . The presence of multiple catalog entries indicates the compound's relevance in chemical research and synthesis.
Structural Features
The trifluoromethyl group (CF₃) is a key feature that enhances the compound's lipophilicity and metabolic stability. This group significantly influences the electron distribution in the pyrimidine ring, creating an electron-deficient environment that affects reactivity patterns. The pyrimidine ring provides a nitrogen-rich heterocyclic scaffold that can participate in various binding interactions with biological targets.
The ether linkage (-O-) between the pyrimidine and phenyl rings offers rotational flexibility while maintaining a defined spatial arrangement of the aromatic systems. This can be crucial for optimal binding to biological targets. The hydroxymethyl group (-CH₂OH) on the phenyl ring provides a site for hydrogen bonding interactions and serves as a potential point for further chemical modifications, enhancing the compound's utility as a synthetic intermediate .
Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Physical State | Likely a crystalline solid |
| Molecular Weight | Approximately 270.21 g/mol (calculated) |
| Purity (Commercial) | ≥97% |
| Hazard Classification | Irritant |
Chemical Reactivity
The chemical reactivity of (4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol is significantly influenced by its functional groups. The trifluoromethyl group, known for its strong electron-withdrawing properties, affects the electronic distribution in the pyrimidine ring, potentially activating it toward nucleophilic substitution reactions. This electronic effect can be utilized in various chemical transformations.
The hydroxymethyl group represents a versatile functional handle for further chemical modifications. It can undergo typical alcohol reactions including:
-
Oxidation to aldehyde or carboxylic acid
-
Esterification to produce various esters
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Etherification to introduce additional functional groups
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Conversion to leaving groups (e.g., tosylates, mesylates) for subsequent substitution reactions
These potential transformations make (4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol a valuable intermediate in multistep organic synthesis, particularly in medicinal chemistry where structural diversity is often explored to optimize biological activity.
Synthesis Methods
Nucleophilic Aromatic Substitution
A common approach likely involves nucleophilic aromatic substitution (SNAr) reactions, which are typically employed for synthesizing aryl ethers containing electron-deficient aromatic rings. This would involve the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with 4-hydroxybenzyl alcohol in the presence of a suitable base.
The electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the carbon at the 4-position of the pyrimidine ring, activating it toward nucleophilic attack. Common bases for such transformations include potassium carbonate, cesium carbonate, or sodium hydride, depending on the required strength and solubility considerations.
Functional Group Modification Approach
An alternative synthetic strategy might involve the synthesis of a precursor with a different functional group on the phenyl ring, followed by conversion to the hydroxymethyl group. For example:
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Coupling of 4-chloro-2-(trifluoromethyl)pyrimidine with 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid
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Subsequent reduction of the aldehyde or acid functionality to obtain the hydroxymethyl group
This approach can be particularly useful when direct coupling with 4-hydroxybenzyl alcohol presents challenges such as side reactions or poor yields.
Critical Reaction Parameters
Based on similar reactions for fluorinated heterocycles, the following parameters are likely crucial for the successful synthesis of (4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol:
Table 3: Critical Reaction Parameters for Synthesis
| Parameter | Optimal Conditions | Significance |
|---|---|---|
| Temperature | 50-80°C | Balances reaction rate with minimizing side reactions |
| Solvent | DMF, DMSO, Acetonitrile | Promotes solubility and facilitates nucleophilic substitution |
| Base | K₂CO₃, Cs₂CO₃, NaH | Deprotonates the phenol for nucleophilic attack |
| Reaction Time | 8-24 hours | Ensures complete conversion |
| Concentration | 0.1-0.5 M | Affects reaction kinetics and potential side reactions |
| Purification | Column chromatography | Removes impurities and side products |
The choice of specific conditions would likely be optimized based on factors such as available starting materials, scale of synthesis, and desired purity of the final product.
Structure-Activity Relationships
Influence of Structural Features on Activity
Table 4: Structure-Activity Relationships of Key Structural Features
| Structural Feature | Effect on Properties and Potential Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity, improves metabolic stability, increases binding affinity to hydrophobic pockets |
| Pyrimidine ring | Provides hydrogen-bond acceptors, serves as a rigid scaffold for specific binding orientations |
| Ether linkage | Offers conformational flexibility, maintains optimal distance between aromatic centers |
| Hydroxymethyl group | Provides hydrogen-bond donor/acceptor capabilities, serves as a site for further functionalization |
| Para-substitution pattern | Presents linear geometry that may be optimal for certain binding pockets |
The position of the trifluoromethyl group on the pyrimidine ring (2-position) likely influences the electronic distribution and hydrogen-bonding capabilities of the nitrogen atoms, potentially affecting interactions with biological targets.
Comparison with Structural Analogs
Several structural analogs of (4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol have been identified, each with distinct features that may influence their properties and potential applications.
Table 5: Comparison with Structural Analogs
These structural variations can be exploited to fine-tune properties for specific applications. For instance, changing the position of the trifluoromethyl group or altering the heterocyclic core can modify the compound's electronic properties, potentially affecting binding affinity to specific targets.
Mechanistic Insights in Biological Systems
Pharmacokinetic Considerations
The structural features of (4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol suggest certain pharmacokinetic characteristics that would be relevant if the compound were to be developed for therapeutic applications.
The trifluoromethyl group typically enhances metabolic stability by protecting adjacent positions from oxidative metabolism by cytochrome P450 enzymes. This could potentially extend the half-life of the compound or derived analogs in biological systems.
The hydroxymethyl group represents a potential site for phase II metabolism through glucuronidation or sulfation, which could facilitate elimination of the compound. Alternatively, it provides a position for structural modification to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
The compound's balanced combination of hydrophobic (trifluoromethyl, aromatic rings) and hydrophilic (hydroxymethyl) groups suggests moderate lipophilicity, which is often favorable for oral bioavailability and cellular penetration.
| Safety Aspect | Recommendation |
|---|---|
| Personal Protective Equipment | Chemical-resistant gloves, safety glasses with side shields, laboratory coat |
| Engineering Controls | Use in well-ventilated areas or under fume hood |
| Storage | Store in tightly closed containers in a cool, dry place away from incompatible materials |
| Fire Hazards | Standard precautions for organic materials |
| Spill Response | Absorb with inert material, collect in appropriate container for disposal |
| Disposal | Follow local regulations for hazardous waste disposal |
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